molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2

Imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1319054
CAS No.: 648423-85-2
M. Wt: 162.15 g/mol
InChI Key: TUKDVVKJZVLVTD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carboxylic acid is an organic compound with the molecular formula C8H6N2O2. It is a fused bicyclic heterocycle that contains both imidazole and pyridine rings. This compound is known for its stability at room temperature and appears as a white to light yellow solid . It has garnered significant interest in various fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects can lead to changes in cell function, including alterations in cell growth, survival, and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, metabolism, and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDVVKJZVLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593145
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-85-2
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 0.16 g (0.634 mmol) of benzyl-imidazo[1,2-a]pyridine-7-carboxylate and 1.5 mL of a 1M aqueous solution of KOH (1.6 mmol) in 4 mL of CH3OH was stirred at rt for 2 h. The reaction mixture was made acidic with 1N HCl and partitioned between water and CH2Cl2. The organic fraction was dried over MgSO4 filtered and the filtrate was concentrated to give 0.1 g of the title compound.
Name
benzyl-imidazo[1,2-a]pyridine-7-carboxylate
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 10 ml of methanol was dissolved 866 mg of methyl imidazo[1,2-a]pyridine-7-carboxylate, and then 5 ml of a 1M sodium hydroxide aqueous solution was added thereto, followed by stirring overnight. Then, 5 ml of 1M hydrochloric acid was added thereto and the solvent was removed by evaporation. A small amount of water, ethanol, and methanol were added thereto and crystals were collected by filtration to obtain 530 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
866 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of IPCA in the context of "carbon dots"?

A: Research has shown that IPCA is the key fluorescent component within nanoparticles synthesized from citric acid and ethylenediamine, often referred to as "carbon dots." [] While initially assumed to be primarily composed of carbon, these nanoparticles actually derive their fluorescence from the presence of IPCA. This discovery highlights the importance of precise chemical characterization in nanomaterial research.

Q2: How was the presence and quantity of IPCA within these nanoparticles determined?

A2: Researchers employed a combination of advanced analytical techniques to confirm the presence and quantify IPCA within the nanoparticles. These techniques included:

  • Solid-State Nuclear Magnetic Resonance (NMR): Various NMR experiments (¹³C, ¹³C{¹H}, ¹H–¹³C, ¹³C{¹⁴N}, and ¹⁵N) provided detailed structural information, revealing the presence of specific chemical groups and confirming the existence of IPCA. []
  • Quantitative Analysis: Quantitative analysis of the ¹³C and ¹⁵N NMR spectra enabled researchers to determine the concentration of IPCA within the nanoparticles, which was found to be surprisingly high at 18 ± 2 wt%. []

Q3: What are the potential applications of IPCA based on its properties?

A: IPCA exhibits strong fluorescence with a high quantum yield of around 85 ± 5%, absorbing light at 350 nm and emitting at 450 nm. [] This property, combined with its confirmed presence within polymer nanoparticles, suggests several potential applications:

    Q4: Are there any methods to isolate IPCA from the starting materials?

    A4: Yes, researchers have successfully isolated IPCA from the reaction mixture using:

    • Gel Electrophoresis: This technique leverages the charge and size differences between IPCA and other components to separate them. []
    • Dialysis: This method utilizes a semi-permeable membrane to separate IPCA based on its molecular weight difference from other molecules in the mixture. []

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